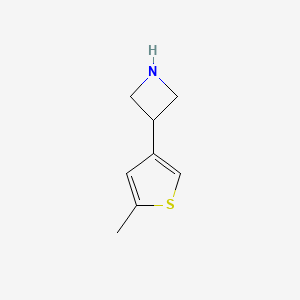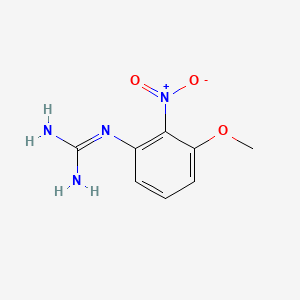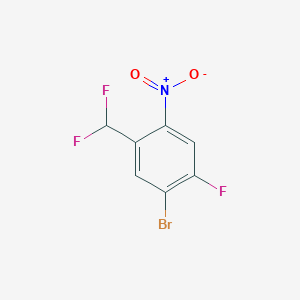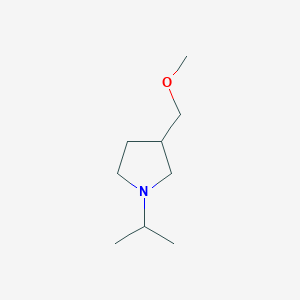![molecular formula C16H12F3NO B13695781 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole is a synthetic organic compound with the molecular formula C16H12F3NO and a molecular weight of 291.27 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an indole structure. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Mecanismo De Acción
The mechanism by which 1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, potentially leading to the modulation of protein function. The indole structure allows for interactions with aromatic residues in proteins, further influencing biological activity.
Comparación Con Compuestos Similares
1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole can be compared with other indole derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:
1-Methyl-2-phenylindole: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-[4-(trifluoromethoxy)phenyl]indole: Similar structure but without the methyl group on the indole nitrogen, leading to variations in biological activity.
4-(Trifluoromethoxy)aniline: Contains the trifluoromethoxy group but lacks the indole structure, resulting in different applications and reactivity.
The uniqueness of this compound lies in the combination of the indole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H12F3NO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-methyl-2-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C16H12F3NO/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)21-16(17,18)19/h2-10H,1H3 |
Clave InChI |
LOPJTKAJBLALDX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


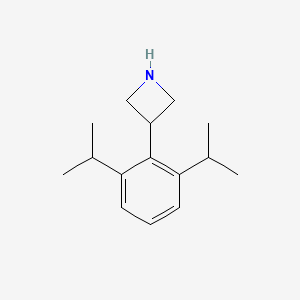

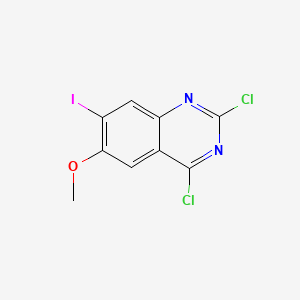
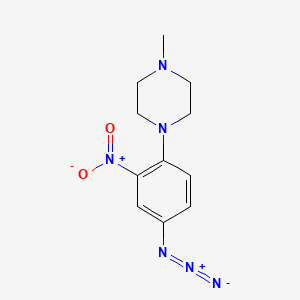
![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
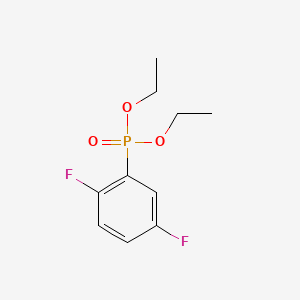
![Methyl 3-[(2-Aminophenyl)amino]benzoate](/img/structure/B13695749.png)
